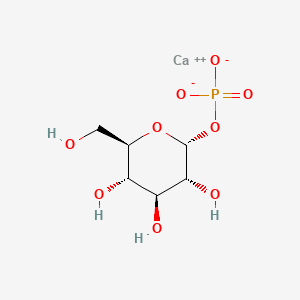

alpha-Glucose-1-phosphate calcium

Description

Structure

2D Structure

Properties

CAS No. |

906339-52-4 |

|---|---|

Molecular Formula |

C6H11CaO9P |

Molecular Weight |

298.20 g/mol |

IUPAC Name |

calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ca/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |

InChI Key |

SZEAWVBDHYTRFE-WYRLRVFGSA-L |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Metabolic Pathways Involving Alpha D Glucose 1 Phosphate

Glycogen (B147801) Metabolism

Glycogen metabolism is a vital process for maintaining glucose homeostasis in the body. nih.gov It involves the tightly regulated synthesis and degradation of glycogen, a branched polymer of glucose, primarily in the liver and muscle tissues. sustech.edu.cn Alpha-D-glucose-1-phosphate is the direct product of glycogen breakdown and a precursor for glycogen synthesis. caymanchem.comwikipedia.org

Glycogenolysis is the metabolic process of breaking down glycogen into glucose-1-phosphate and free glucose. nih.govwikipedia.org This process is essential for releasing glucose into the bloodstream during periods of fasting or to provide energy for muscle contraction. nih.govwikipedia.org The formation of alpha-D-glucose-1-phosphate from glycogen is a multi-step process involving the coordinated action of two key enzymes. nih.govnih.gov

The initial and rate-limiting step of glycogenolysis is catalyzed by the enzyme glycogen phosphorylase. wikipedia.orgproteopedia.org This enzyme sequentially cleaves the α-1,4-glycosidic bonds from the non-reducing ends of the glycogen chains through phosphorolysis. wikipedia.orgwikipedia.org In this reaction, a phosphate (B84403) group (Pi) is used to break the bond, resulting in the release of a glucose molecule as alpha-D-glucose-1-phosphate. nih.govwikipedia.org

The reaction can be summarized as: (α-1,4 glycogen chain)n + Pi ⇌ (α-1,4 glycogen chain)n-1 + α-D-glucose-1-phosphate wikipedia.org

Glycogen phosphorylase utilizes a cofactor, pyridoxal (B1214274) phosphate (PLP), which is covalently linked to a lysine (B10760008) residue in the enzyme's active site. allen.in The phosphate group of the PLP cofactor is proposed to act as a general acid-base catalyst, promoting the attack of the substrate phosphate on the glycosidic bond. rsc.org The enzyme's activity is highly regulated by both allosteric effectors and reversible phosphorylation, allowing for precise control of glycogen breakdown in response to the cell's energy needs. wikipedia.orgnih.gov Glycogen phosphorylase continues to remove glucose units until it approaches an α-1,6-glycosidic branch point, typically stopping four glucose residues away from the branch. wikipedia.orgallen.in

Once glycogen phosphorylase has shortened the glycogen branches, the glycogen debranching enzyme is required to resolve the α-1,6 branch points. wikipedia.orgwikipedia.org This bifunctional enzyme possesses two distinct catalytic activities: a 4-alpha-glucanotransferase (transferase) activity and an amylo-α-1,6-glucosidase (glucosidase) activity. sustech.edu.cnnih.govuniprot.org

The transferase activity first moves a block of three glucose residues from the limit branch to the non-reducing end of a nearby chain, forming a new α-1,4 linkage. nih.govsustech.edu.cn This leaves a single glucose residue attached to the main chain via an α-1,6-glycosidic bond. nih.gov The glucosidase activity of the debranching enzyme then hydrolyzes this α-1,6 bond, releasing a single molecule of free glucose. nih.govsustech.edu.cnwikipedia.org This removal of the branch point allows glycogen phosphorylase to resume its activity on the now-linear chain. wikipedia.orgwikipedia.org The synergistic action of glycogen phosphorylase and the debranching enzyme ensures the complete degradation of glycogen to alpha-D-glucose-1-phosphate and free glucose. sustech.edu.cnnih.gov

| Enzyme | Function in Glycogenolysis | Product(s) |

| Glycogen Phosphorylase | Cleaves α-1,4-glycosidic bonds via phosphorolysis. wikipedia.orgproteopedia.org | Alpha-D-glucose-1-phosphate wikipedia.org |

| Glycogen Debranching Enzyme (Transferase activity) | Transfers a trisaccharide unit from a branch point to the main chain. nih.govsustech.edu.cn | Lengthened linear glycogen chain |

| Glycogen Debranching Enzyme (Glucosidase activity) | Hydrolyzes α-1,6-glycosidic bonds at branch points. nih.govwikipedia.org | Free glucose |

Glycogenesis is the metabolic pathway for the synthesis of glycogen from glucose. wikipedia.org This process is activated in times of glucose abundance, such as after a meal, to store excess glucose for later use. nih.gov Alpha-D-glucose-1-phosphate, derived from glucose-6-phosphate, is the key precursor for this pathway. sigmaaldrich.comscientificlabs.co.uk

Before glucose can be incorporated into glycogen, it must be activated. This activation step is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). nih.govacs.org This enzyme catalyzes the reversible reaction between alpha-D-glucose-1-phosphate and uridine (B1682114) triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi). nih.govacs.org

The reaction is as follows: Alpha-D-glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi acs.org

The final step in glycogen synthesis is the transfer of the glucosyl unit from UDP-glucose to a growing glycogen chain. This reaction is catalyzed by glycogen synthase, the key regulatory enzyme of glycogenesis. nih.govwikipedia.org Glycogen synthase creates an α-1,4-glycosidic bond between the C1 of the incoming glucose from UDP-glucose and the C4 of a terminal glucose residue on the glycogen primer. nih.govwikipedia.org

The reaction is: UDP-glucose + (1,4-α-D-glucosyl)n → UDP + (1,4-α-D-glucosyl)n+1 wikipedia.org

Glycogen synthase requires a pre-existing primer of at least four glucose residues, which is synthesized by the protein glycogenin. wikipedia.org The activity of glycogen synthase is tightly regulated by allosteric effectors, such as glucose-6-phosphate (an activator), and by covalent modification through phosphorylation (which deactivates the enzyme). wikipedia.org This ensures that glycogen synthesis occurs only when glucose levels are high. nih.gov

| Enzyme | Function in Glycogenesis | Substrate(s) | Product(s) |

| UDP-Glucose Pyrophosphorylase | Activates glucose for glycogen synthesis. nih.govacs.org | Alpha-D-glucose-1-phosphate, UTP acs.org | UDP-glucose, Pyrophosphate acs.org |

| Glycogen Synthase | Adds glucose units to the growing glycogen chain. nih.govwikipedia.org | UDP-glucose, (Glycogen)n wikipedia.org | UDP, (Glycogen)n+1 wikipedia.org |

Interconversion with Glucose-6-phosphate by Phosphoglucomutase

Phosphoglucomutase (PGM) is the enzyme responsible for the reversible isomerization of alpha-D-glucose-1-phosphate to alpha-D-glucose-6-phosphate (G6P). wikipedia.orgworthington-biochem.comscientificlabs.co.uk This reaction is a critical juncture, connecting the metabolism of glycogen with the central glycolytic pathway. oup.comebi.ac.uk The enzyme facilitates the transfer of a phosphate group from the 1-carbon to the 6-carbon of the glucose molecule, and vice versa. nih.govwikipedia.org

The reaction mechanism involves a phosphorylated enzyme intermediate. wikipedia.org The active site of phosphoglucomutase contains a phosphorylated serine residue. This phosphate group is transferred to the 6-hydroxyl group of the G1P substrate, forming a key intermediate. wikipedia.orgebi.ac.uk

The interconversion catalyzed by phosphoglucomutase proceeds through the formation of an essential intermediate, alpha-D-glucose-1,6-bisphosphate (G1,6BP). wikipedia.orguniprot.org The reaction begins with the transfer of a phosphoryl group from the phosphorylated enzyme to G1P, creating G1,6BP and a dephosphorylated enzyme. wikipedia.org Following a reorientation of the intermediate within the active site, the phosphoryl group from the 1-position of G1,6BP is transferred back to the enzyme, regenerating the phosphorylated enzyme and releasing G6P. wikipedia.org

Beyond its role as a transient intermediate, G1,6BP also functions as an activator of the phosphoglucomutase enzyme. nih.gov In some organisms, a separate enzyme is responsible for synthesizing G1,6BP from fructose-1,6-bisphosphate and either G1P or G6P, highlighting its regulatory importance. oup.comasm.org Studies have shown that ATP and citrate (B86180) can inhibit phosphoglucomutase, and this inhibition can be reversed by increasing the concentration of G1,6BP. nih.gov

The phosphoglucomutase reaction is highly reversible, allowing it to function in both catabolic (glycogenolysis) and anabolic (glycogenesis) pathways. worthington-biochem.comnih.gov However, the direction of the reaction in vivo is determined by the relative concentrations of G1P and G6P, which are in turn influenced by the metabolic state of the cell.

During glycogenolysis, when glycogen is broken down to provide energy, the concentration of G1P is high, driving the reaction towards the formation of G6P. wikipedia.orgoup.com Conversely, during glycogenesis, when excess glucose is stored as glycogen, a high concentration of G6P (derived from blood glucose) pushes the reaction in the reverse direction to produce G1P. wikipedia.orgebi.ac.uk While the reaction is reversible, the formation of glucose-6-phosphate is generally favored at equilibrium. worthington-biochem.com The high reversibility of the human α-PGM is attributed to specific amino acid residues that can interact with the intermediate regardless of its orientation in the active site. nih.gov

Integration into Broader Carbohydrate Metabolic Networks

Alpha-D-glucose-1-phosphate does not exist in isolation; it is intricately connected to several major carbohydrate metabolic pathways, ensuring the efficient utilization and storage of glucose.

Entry into Glycolysis Pathways

The conversion of alpha-D-glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase is the primary route by which glucose units from glycogen enter the glycolytic pathway. wikipedia.orglibretexts.orggpnotebook.com G6P is the first committed step of glycolysis and can be further metabolized to pyruvate, generating ATP. wikipedia.orgteachmephysiology.com When cellular energy levels are low, the G6P produced from G1P is funneled into glycolysis to meet the cell's energy demands. wikipedia.org This connection is crucial for providing a rapid source of energy from stored glycogen, particularly in muscle cells during exercise. libretexts.org

Connections to Gluconeogenesis

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. While G1P is not a direct precursor for gluconeogenesis, its interconversion with G6P connects it to this pathway. nih.govnih.gov In the liver, G6P produced from gluconeogenic substrates can be converted to G1P by phosphoglucomutase, which is then used for glycogen synthesis (glycogenesis). uniprot.orgnih.gov Conversely, during glycogenolysis, the G1P released from glycogen is converted to G6P, which can then be dephosphorylated to free glucose by glucose-6-phosphatase and released into the bloodstream to maintain blood glucose levels. pressbooks.pubnih.gov

Participation in Galactose Metabolism

Alpha-D-glucose-1-phosphate plays a crucial role in the metabolism of galactose, a sugar found in milk and dairy products. nih.gov In the Leloir pathway, galactose is first phosphorylated to galactose-1-phosphate. sketchy.commhmedical.com The enzyme galactose-1-phosphate uridylyltransferase then catalyzes a reaction between galactose-1-phosphate and UDP-glucose, resulting in the formation of UDP-galactose and glucose-1-phosphate. sketchy.comresearchgate.netwikipedia.org This G1P can then be isomerized to G6P by phosphoglucomutase and enter glycolysis. sketchy.commhmedical.com This pathway effectively converts galactose into a form that can be readily utilized by the central carbohydrate metabolic pathways.

Role in Fructose (B13574) Metabolism

The metabolic pathways of glucose and fructose are intricately linked, and alpha-D-glucose-1-phosphate plays a role in this interplay, particularly in certain bacterial systems. The enzyme sucrose (B13894) phosphorylase (EC 2.4.1.7) provides a direct connection by catalyzing the reversible conversion of sucrose and inorganic phosphate into D-fructose and alpha-D-glucose-1-phosphate. medchemexpress.comwikipedia.orgmdpi.comuniprot.org This reaction is significant in the metabolism of sucrose, allowing for the generation of both fructose and a readily metabolizable glucose derivative. wikipedia.org

The alpha-D-glucose-1-phosphate produced can then be converted by phosphoglucomutase into glucose-6-phosphate, a central intermediate in glycolysis. wikipedia.org Similarly, the fructose released can be phosphorylated to enter the glycolytic pathway. wikipedia.orgaklectures.com This enzymatic link demonstrates a direct metabolic route where the breakdown of a common disaccharide yields alpha-D-glucose-1-phosphate alongside fructose, integrating their metabolic fates. The reaction proceeds via a double displacement mechanism, involving a covalent glucose-enzyme intermediate. wikipedia.orgmdpi.com

Nucleotide Sugar Biosynthesis Pathways

Alpha-D-glucose-1-phosphate serves as a critical precursor for the synthesis of nucleotide sugars, which are activated forms of monosaccharides essential for the biosynthesis of polysaccharides and glycoproteins.

Formation of ADP-Glucose

The synthesis of ADP-glucose from alpha-D-glucose-1-phosphate is a cornerstone of glycogen and starch biosynthesis in various organisms.

The enzyme responsible for the synthesis of ADP-glucose is glucose-1-phosphate adenylyltransferase (EC 2.7.7.27), also commonly known as ADP-glucose pyrophosphorylase (ADPGlc PPase). wikipedia.orgnih.gov This enzyme catalyzes the reaction between alpha-D-glucose-1-phosphate and ATP to produce ADP-glucose and pyrophosphate. wikipedia.orgnih.gov The reaction is a key regulatory step in the synthesis of glycogen in bacteria and starch in plants. mdpi.com

The activity of ADPGlc PPase is allosterically regulated by various metabolites, which reflects the cell's energy status. For instance, in many bacteria, glycolytic intermediates act as activators, while AMP or phosphate can act as inhibitors. wikipedia.org This regulation ensures that the synthesis of storage polysaccharides occurs when energy and carbon are abundant. The enzyme typically follows a sequential binding mechanism for its substrates, ATP and alpha-D-glucose-1-phosphate. nih.gov

| Enzyme | EC Number | Substrates | Products | Cellular Location (Prokaryotes) |

| Glucose-1-phosphate Adenylyltransferase | 2.7.7.27 | alpha-D-glucose-1-phosphate, ATP | ADP-glucose, Pyrophosphate | Cytoplasm |

In prokaryotes, ADP-glucose is the direct glucosyl donor for the elongation of the alpha-1,4-glucan chains of glycogen, a process catalyzed by glycogen synthase. mdpi.com The synthesis of ADP-glucose by ADPGlc PPase is the rate-limiting and primary regulatory step in the bacterial glycogen biosynthesis pathway. mdpi.com The regulation of ADPGlc PPase activity is tightly linked to the central carbon metabolism of the organism. For example, in Escherichia coli, fructose-1,6-bisphosphate is a potent allosteric activator. nih.gov

Mutations affecting the regulatory sites of ADPGlc PPase can significantly impact a bacterium's ability to accumulate glycogen, highlighting the enzyme's critical role in this process. mdpi.com The genes encoding the enzymes for glycogen biosynthesis in bacteria, including ADPGlc PPase, are often clustered together in operons. researchgate.net

Formation of CDP-Glucose

Another important nucleotide sugar derived from alpha-D-glucose-1-phosphate is CDP-glucose, which is a precursor for the synthesis of various cell surface polysaccharides in bacteria.

The formation of CDP-glucose is catalyzed by the enzyme alpha-D-glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33). perlego.com This enzyme facilitates the reaction between alpha-D-glucose-1-phosphate and CTP, yielding CDP-glucose and pyrophosphate. perlego.com This enzyme belongs to the family of nucleotidyltransferases. perlego.com

Kinetic analyses have shown that the reaction catalyzed by this cytidylyltransferase proceeds via a sequential mechanism. portlandpress.com In some organisms, the enzyme can also utilize UTP as a substrate, though CTP is typically the preferred nucleotide. portlandpress.com The structure of the enzyme has been studied, revealing details about its substrate-binding sites. portlandpress.com

| Enzyme | EC Number | Substrates | Products | Biological Role |

| Alpha-D-Glucose-1-phosphate Cytidylyltransferase | 2.7.7.33 | alpha-D-glucose-1-phosphate, CTP | CDP-glucose, Pyrophosphate | Precursor for O-antigen and exopolysaccharide biosynthesis |

In Salmonella typhi, the causative agent of typhoid fever, CDP-glucose is the initial substrate for the biosynthesis of tyvelose (B24345), a 3,6-dideoxyhexose (B1251815) that is a component of the O-antigen of its lipopolysaccharide. portlandpress.com Similarly, in some Streptomyces species, this enzyme is involved in the production of exopolysaccharides. aklectures.com The disruption of the gene encoding for this enzyme can lead to alterations in the composition of these surface polysaccharides. aklectures.com

Role in Dideoxysugar Biosynthesis (e.g., CDP-D-Tyvelose)

Alpha-D-glucose-1-phosphate is the foundational molecule for the biosynthesis of numerous unusual sugars, including the 3,6-dideoxyhexoses like tyvelose. nih.govnih.govwisc.edu The general pathway begins with the activation of α-D-glucose-1-phosphate by coupling it with a nucleotide triphosphate (NTP) to form an NDP-glucose molecule. nih.gov

In the specific case of CDP-D-tyvelose biosynthesis, the precursor is CDP-D-glucose. The pathway to tyvelose, a unique sugar found in the O-antigens of pathogenic bacteria like Salmonella and Yersinia, involves several enzymatic steps. nih.govnih.gov The synthesis starts with CDP-D-glucose and proceeds through the intermediate CDP-D-paratose, which is then epimerized to form the final product, CDP-D-tyvelose. nih.govresearchgate.net

The initial and irreversible step is catalyzed by CDP-D-glucose 4,6-dehydratase, which converts CDP-D-glucose into CDP-4-keto-6-deoxyglucose. nih.gov This intermediate is then converted to CDP-4-keto-3,6-dideoxy-D-glucose by the enzyme E1 (CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system). wisc.edunih.gov Subsequent enzymatic reactions lead to the formation of CDP-D-paratose. The final step in the pathway is the C-2 epimerization of CDP-D-paratose to CDP-D-tyvelose, a reaction catalyzed by tyvelose epimerase (TyvE). researchgate.netbsubcyc.org

| Enzyme | EC Number | Reaction Catalyzed | Reference |

|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase | 4.2.1.45 | CDP-D-glucose → CDP-6-deoxy-D-xylo-hexopyranos-4-ulose | nih.gov |

| CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system (E1/E3) | 1.17.1.1 | CDP-6-deoxy-D-xylo-hexopyranos-4-ulose → CDP-3,6-dideoxy-D-xylo-hexopyranos-4-ulose | nih.gov |

| CDP-d-paratose synthase | 1.1.1.342 | CDP-3,6-dideoxy-D-xylo-hexopyranos-4-ulose → CDP-d-paratose | nih.gov |

| CDP-d-tyvelose 2-epimerase (TyvE) | 5.1.3.10 | CDP-d-paratose → CDP-d-tyvelose | nih.govresearchgate.net |

Formation of dTDP-D-Glucose

The formation of deoxythymidine diphosphate-D-glucose (dTDP-D-glucose) is a critical reaction that serves as the entry point for the biosynthesis of dTDP-L-rhamnose and other deoxysugars. nih.govoup.com This reaction is the first step in a highly conserved four-step enzymatic pathway found in many bacteria. oup.com

The synthesis of dTDP-D-glucose is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, commonly known as RmlA (EC 2.7.7.24). nih.govuniprot.org RmlA facilitates the condensation of deoxythymidine triphosphate (dTTP) and α-D-glucose-1-phosphate, yielding dTDP-D-glucose and inorganic pyrophosphate. oup.comresearchgate.net This enzymatic reaction is reversible, and the enzyme is also referred to as dTDP-D-glucose pyrophosphorylase. nih.gov

The catalytic activity of RmlA is dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺), which binds to the nucleotide substrate. uniprot.orguniprot.orgnih.gov Kinetic studies have shown that the enzyme generally follows a sequential ordered Bi-Bi mechanism, where the substrates bind to the enzyme in a specific order before the products are released. nih.gov In Mycobacterium tuberculosis, RmlA exhibits classical Michaelis-Menten kinetics. nih.gov

| Substrate | KM (µM) | Catalytic Efficiency (kcat/KM) (M-1s-1) | Reference |

|---|---|---|---|

| dTTP | 10.6 ± 0.7 | 7.5 x 105 | nih.gov |

| alpha-D-glucose-1-phosphate | 32.7 ± 2.9 | 2.2 x 105 | nih.gov |

The production of dTDP-D-glucose by RmlA is of paramount importance as it is the committed step for the biosynthesis of dTDP-L-rhamnose. oup.comiucr.org L-rhamnose is a 6-deoxyhexose that is a fundamental structural component of the cell wall in a wide array of bacteria, particularly pathogenic species. iucr.orgnih.gov In Gram-negative bacteria such as Salmonella, L-rhamnose is a key residue in the O-antigen of lipopolysaccharide (LPS), a major virulence factor. iucr.org In Gram-positive bacteria, including Streptococcus species and Mycobacterium tuberculosis, rhamnose is a critical component of cell wall polysaccharides that are essential for structural integrity. oup.comiucr.orgnih.gov

The conversion of dTDP-D-glucose to dTDP-L-rhamnose is accomplished through the sequential action of three additional enzymes:

RmlB (dTDP-D-glucose 4,6-dehydratase): Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. oup.comiucr.orgontosight.ai

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs an unusual double epimerization to produce dTDP-4-keto-L-rhamnose. oup.comresearchgate.netplos.org

RmlD (dTDP-4-dehydrorhamnose reductase): Reduces the intermediate to yield the final product, dTDP-L-rhamnose. oup.complos.org

Given that L-rhamnose is not found in mammals, and its biosynthetic pathway is crucial for the viability and virulence of many pathogens, the enzymes involved, especially RmlA, are considered promising targets for the development of novel antibacterial agents. oup.comresearchgate.netnih.gov Disruption of this pathway has been shown to severely impair bacterial fitness and can lead to cell morphology defects. oup.comoup.com

| Enzyme | Gene | EC Number | Function | Reference |

|---|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | RmlA | 2.7.7.24 | Converts α-D-glucose-1-phosphate and dTTP to dTDP-D-glucose. | nih.govoup.com |

| dTDP-D-glucose 4,6-dehydratase | RmlB | 4.2.1.46 | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | oup.comnih.gov |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | RmlC | 5.1.3.13 | Converts dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. | oup.complos.org |

| dTDP-4-dehydrorhamnose reductase | RmlD | 1.1.1.133 | Reduces dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose. | oup.complos.org |

Enzymatic Transformations and Biochemical Mechanisms

Glycogen (B147801) Phosphorylase: Mechanistic Insights

Glycogen phosphorylase (EC 2.4.1.1) is the enzyme responsible for the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose units. wikipedia.org It catalyzes the sequential phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen, releasing alpha-glucose-1-phosphate. wikipedia.orgscispace.com

Cofactor Requirements: Pyridoxal (B1214274) Phosphate (B84403) (PLP) and its Role in Catalysis

A critical feature of glycogen phosphorylase is its reliance on a covalently bound cofactor, pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgebi.ac.uk The PLP is linked to a lysine (B10760008) residue (Lys680) in the active site via a Schiff base. wikipedia.orgscispace.com Unlike many PLP-dependent enzymes involved in amino acid metabolism, the aldehyde group of PLP in phosphorylase does not directly participate in the main catalytic event of substrate transformation. scispace.com

The primary role of PLP in this context is centered on its 5'-phosphate group. This phosphate group is proposed to act as a general acid-base catalyst. nih.gov It is believed to donate a proton to the inorganic phosphate (Pi) substrate, which then acts as a nucleophile to attack the glycosidic bond. wikipedia.org Studies using PLP analogues suggest that the phosphate moiety remains in a dianionic state throughout the catalytic cycle and is crucial for the reaction, likely by properly orienting the substrates and catalytic groups. nih.govnih.gov The electrostatic interaction between the dianionic phosphate of PLP and its binding site is a key feature for effective catalysis. nih.gov

Catalytic Site Features and Reaction Mechanism (Phosphorolytic Cleavage)

The catalytic site of glycogen phosphorylase is located in a deep crevice within the enzyme. wikipedia.org The phosphorolytic cleavage reaction proceeds as follows:

(α-1,4 glycogen chain)n + Pi ⇌ (α-1,4 glycogen chain)n-1 + α-D-glucose-1-phosphate wikipedia.org

The mechanism involves the 5'-phosphate group of PLP protonating an inorganic phosphate molecule. wikipedia.org This protonated inorganic phosphate is then positioned to be deprotonated by the oxygen of the α-1,4 glycosidic bond, facilitating the attack. This leads to the cleavage of the bond, resulting in the formation of a transient, stabilized oxonium ion intermediate at the 1-position of the terminal glucose residue. snggdcg.ac.in Finally, the inorganic phosphate attacks this carbocation, yielding alpha-glucose-1-phosphate with retention of the α-configuration. wikipedia.orgebi.ac.uk The catalytic site contains specific residues, such as Arg569 and Lys574, that form a recognition site for the phosphate substrate, which is fully formed only in the enzyme's active (R) state. nih.gov

Phosphoglucomutase: Catalytic Action and Intermediate Formation

Once produced from glycogenolysis, alpha-glucose-1-phosphate is typically converted into glucose-6-phosphate (G6P) to enter other metabolic pathways like glycolysis. wikipedia.org This isomerization is catalyzed by phosphoglucomutase (PGM) (EC 5.4.2.2). wikipedia.orgnumberanalytics.com

The catalytic cycle of PGM involves a "ping-pong" mechanism that proceeds through a bisphosphate intermediate. rsc.org Key features of this process include:

Phosphoenzyme Intermediate : The enzyme is active when a specific serine residue in its active site (Ser116 or Ser117 depending on the species) is phosphorylated. nih.govebi.ac.uk

Phosphoryl Group Transfer : The reaction begins with the transfer of the phosphoryl group from the active site serine to the C6 hydroxyl group of the alpha-glucose-1-phosphate substrate. wikipedia.orgnih.gov This forms a crucial intermediate, glucose-1,6-bisphosphate (G1,6BP). wikipedia.orgnih.govnih.gov

Substrate Reorientation : The G1,6BP intermediate then reorients within the active site. wikipedia.orgnih.gov

Regeneration of Phosphoenzyme : In the final step, the phosphate group from the C1 position of G1,6BP is transferred back to the active site serine, regenerating the phosphoenzyme and releasing the final product, glucose-6-phosphate. wikipedia.orgnih.gov

This reaction is reversible, allowing PGM to also convert G6P to G1P for glycogen synthesis (glycogenesis) when glucose levels are high. wikipedia.org The activity of PGM requires a divalent metal ion, typically Mg²⁺, which coordinates with the phosphate groups during the reaction. wikipedia.orgnih.gov While the enzyme cycles through this mechanism, the G1,6BP intermediate can occasionally dissociate, leaving an inactive dephosphoenzyme that must be reactivated by free G1,6BP. nih.govoup.com

Nucleotide Sugar Pyrophosphorylases: Reaction Mechanisms

For glycogen synthesis, alpha-glucose-1-phosphate serves as a precursor for the formation of an activated glucose donor, UDP-glucose. This reaction is catalyzed by UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9), a type of nucleotide sugar pyrophosphorylase. nih.govlibretexts.org A similar enzyme, ADP-glucose pyrophosphorylase (AGPase) (EC 2.7.7.27), uses G1P to produce ADP-glucose for starch synthesis in plants and glycogen synthesis in bacteria. plos.orgnih.gov

Sequential Binding and Ordered Release Mechanisms

Kinetic studies of many nucleotide sugar pyrophosphorylases, including UGPase, support an ordered sequential Bi-Bi mechanism. csic.esfrontiersin.orgfrontiersin.org In this mechanism, substrate binding and product release follow a specific, ordered sequence:

The nucleoside triphosphate (e.g., UTP for UGPase, ATP for AGPase) binds to the enzyme first. csic.esfrontiersin.orgfrontiersin.org

This is followed by the binding of alpha-glucose-1-phosphate. csic.esfrontiersin.org

After the chemical reaction, pyrophosphate (PPi) is the first product to be released. frontiersin.orgfrontiersin.org

Finally, the nucleotide sugar (UDP-glucose or ADP-glucose) is released. frontiersin.orgfrontiersin.org

This ordered mechanism ensures the precise positioning of substrates for catalysis. nih.gov However, it's worth noting that other mechanisms, such as a ping-pong mechanism involving a covalent enzyme intermediate, have been described for some bacterial pyrophosphorylases. nih.govjst.go.jp

Phosphoanhydride Exchange Reactions

The core reaction catalyzed by these pyrophosphorylases is a reversible phosphoanhydride exchange. libretexts.orguomustansiriyah.edu.iq

UTP + alpha-glucose-1-phosphate ⇌ UDP-glucose + PPi nih.gov

In this reaction, the phosphoryl oxygen of G1P performs a nucleophilic attack on the α-phosphate of the UTP molecule. snggdcg.ac.incsic.es This results in the formation of a new phosphoanhydride bond in UDP-glucose and the cleavage of the bond between the α- and β-phosphates of UTP, releasing pyrophosphate. csic.es Although the reaction is near equilibrium in vitro, in the cellular environment it is driven in the forward direction by the rapid hydrolysis of the released pyrophosphate (PPi) into two molecules of inorganic phosphate (Pi) by the enzyme inorganic pyrophosphatase. libretexts.orguomustansiriyah.edu.iq This hydrolysis is a highly exergonic process and is a common metabolic strategy to render biosynthetic reactions effectively irreversible. uomustansiriyah.edu.iq

Alpha-D-Glucose 1-phosphate Phosphatases

Alpha-D-glucose 1-phosphate phosphatases are a class of enzymes that catalyze the hydrolysis of the phosphate group from α-D-glucose 1-phosphate, yielding D-glucose and inorganic phosphate. Several such enzymes have been identified and characterized, including YihX, Agp, and Had13 from Escherichia coli, each exhibiting distinct catalytic mechanisms and structural features.

The dephosphorylation of α-D-glucose 1-phosphate by these phosphatases proceeds through different catalytic strategies, reflecting their distinct protein superfamilies.

YihX (HAD4): As a member of the haloacid dehalogenase-like (HAD) phosphatase superfamily, YihX employs a mechanism characteristic of this group. The catalytic center features a crucial aspartate residue that acts as a nucleophile. nih.govnih.gov The proposed mechanism is a double displacement-like reaction that proceeds via a covalent aspartyl-phosphate intermediate. nih.gov This process is dependent on the presence of a divalent metal ion, typically Mg²⁺, which is bound in the active site and is essential for full enzymatic activity. nih.govuniprot.org The specificity of HAD-like phosphatases is determined by flexible loop structures on their α/β core domain and a "cap" domain. nih.gov

Agp: In contrast, the periplasmic α-D-glucose 1-phosphate phosphatase Agp belongs to the histidine acid phosphatase family. nih.govnih.gov Its proposed catalytic reaction follows a double-displacement-like mechanism that involves the formation of a covalent phosphohistidine (B1677714) intermediate. acs.org A key histidine residue in the active site functions as the catalytic nucleophile. acs.org Isotope labeling studies using H₂¹⁸O have confirmed that the enzymatic phosphoryl transfer from α-D-glucose 1-phosphate to water proceeds through the cleavage of the O-1–P bond, not the C-1–O bond. nih.govnih.gov

Had13 (YidA): Had13 is another member of the haloacid dehydrogenase-like phosphatase family. nih.govnih.gov Similar to YihX, its catalytic activity is dependent on a divalent metal ion. researchgate.net While it effectively hydrolyzes α-D-glucose 1-phosphate, its primary role appears to be the transfer of the phosphoryl group to water, with limited capacity for transphosphorylation to other sugar acceptors. nih.govnih.gov The reaction mechanism is consistent with the canonical phosphomonoester hydrolase mechanism, involving the breakage of the P-O bond.

Phosphoryl transfer is a key reaction catalyzed by these phosphatases, where the phosphate group from α-D-glucose 1-phosphate is transferred to an acceptor molecule. When the acceptor is water, the reaction is a hydrolysis. However, other molecules, such as sugars, can also act as acceptors in a process known as transphosphorylation.

Agp has demonstrated significant synthetic activity through transphosphorylation. nih.govnih.gov When D-fructose is present in excess, Agp can catalyze the transfer of the phosphoryl group from α-D-glucose 1-phosphate to D-fructose, yielding D-fructose 1-phosphate as the primary product. nih.govnih.gov This highlights the potential of Agp as a biocatalyst for the synthesis of other sugar phosphates. nih.govnih.gov It can also catalyze transphosphorylation to D-glucose, forming D-glucose 6-phosphate. nih.gov Evidence for a phospho-enzyme intermediate in the mechanism of Agp variants is supported by the enzyme's ability to catalyze transphosphorylation and the exchange of ¹⁸O between water and phosphate. acs.org

In contrast, Had13 primarily utilizes α-D-glucose 1-phosphate for phosphoryl transfer to water and shows minimal transphosphorylation activity, even in the presence of other potential sugar acceptors like D-glucose. nih.govnih.gov

YihX , while highly specific for the hydrolysis of α-D-glucose 1-phosphate, has been noted to catalyze phosphoryl transfer. cardiff.ac.uk However, detailed studies on its transphosphorylation capabilities with various acceptors are less documented compared to Agp.

Enzyme Kinetics and Substrate Specificity

The efficiency and specificity of enzymes that interact with α-D-glucose 1-phosphate are crucial for their biological roles. These are quantitatively described by their kinetic parameters and substrate specificity profiles.

The kinetic parameters for the hydrolysis of α-D-glucose 1-phosphate and other substrates have been determined for several phosphatases. These values provide insights into the enzymes' affinity for their substrates and their catalytic efficiency.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) | Conditions |

| YihX (Zbasic2_HAD4) | α-D-Glucose 1-phosphate | - | - | 1.87 ± 0.03 | 37°C, pH 7.0 |

| YihX | α-D-Glucose 1-phosphate | 0.24 | 10.2 | - | pH 9.0, with Mg²⁺ |

| YihX | D-Glucose 6-phosphate | - | 0.09 | - | pH 7.0, 37°C |

| Agp | α-D-Glucose 1-phosphate | 0.39 | - | - | pH 4.5, 37°C |

| Agp | α-D-Glucose 1-phosphate | - | 40 | - | pH 7.0 (phosphoryl transfer to water) |

| AgpC (Citrobacter braakii) | Glucose-1-phosphate | 5.12 | - | - | pH 5.0, 45°C |

| YcjM | α-D-Glucose 1-phosphate | 15.2 | 2.4 | 1.6 x 10⁻⁴ | - |

Data sourced from multiple studies and presented for comparative purposes. Note that experimental conditions can vary. nih.govuniprot.orgcdnsciencepub.comnih.govresearchgate.netchemrxiv.org

The substrate specificity of these phosphatases is a key determinant of their physiological function.

YihX exhibits a remarkable specificity for the α-anomer of D-glucose 1-phosphate and has no activity towards the β-form. uniprot.org It shows a 565-fold preference for hydrolyzing α-D-glucose 1-phosphate over D-glucose 6-phosphate. nih.gov While it can hydrolyze other sugar phosphates like α-D-mannose 1-phosphate and α-D-galactose 1-phosphate, the catalytic rates (k_cat) are significantly lower compared to that for α-D-glucose 1-phosphate. uniprot.org This high specificity makes YihX a useful catalyst for the selective removal of α-D-glucose 1-phosphate from mixtures of sugar phosphates. nih.govnih.gov

Agp also demonstrates a preference for α-D-glucose 1-phosphate. cdnsciencepub.com However, its hydrolase activity is not strictly limited to glycosidic phosphomonoester substrates, as it can also convert D-glucose 6-phosphate with a similar k_cat to that of α-D-glucose 1-phosphate. nih.govnih.gov Furthermore, Agp exhibits broad substrate specificity by acting as a phytase, hydrolyzing myo-inositol hexakisphosphate (InsP₆). cdnsciencepub.com

Had13 's hydrolase activity is also not restricted to a glycosidic phosphomonoester substrate, and it can convert D-glucose 6-phosphate with a catalytic rate comparable to that for α-D-glucose 1-phosphate. nih.govnih.gov It is highly active with α-D-glucose 1-phosphate. acs.orgdiva-portal.org

Regulation of Alpha D Glucose 1 Phosphate Metabolism

Allosteric Regulation of Key Enzymes

The activities of enzymes central to alpha-D-glucose-1-phosphate metabolism are modulated by the binding of various metabolites to allosteric sites, which are distinct from the active site. This binding induces conformational changes that either enhance or inhibit enzyme activity, allowing for rapid adjustments to metabolic flux in response to cellular needs. Key enzymes in this process include glycogen (B147801) phosphorylase and glycogen synthase. libretexts.orggonzaga.edu

Activation by Metabolites

Several metabolites signal a low energy state or an abundance of substrate, leading to the activation of enzymes that promote the breakdown of glycogen to release glucose-1-phosphate.

Fructose-1,6-bisphosphate: This glycolytic intermediate is an allosteric activator of ADP-glucose pyrophosphorylase in some bacteria, which in turn increases the synthesis of ADP-glucose, a precursor for glycogen synthesis. nih.govfrontiersin.org

AMP: Adenosine (B11128) monophosphate (AMP) is a key indicator of a low energy state within the cell. It allosterically activates glycogen phosphorylase, promoting the breakdown of glycogen to provide glucose for energy production. libretexts.orggonzaga.eduresearchgate.net AMP binds to both the phosphorylated (active) and dephosphorylated (less active) forms of glycogen phosphorylase, shifting the equilibrium towards the more active R state. researchgate.net

Pyridoxal (B1214274) Phosphate (B84403): This derivative of vitamin B6 is an essential cofactor for glycogen phosphorylase, participating directly in the catalytic mechanism. ebi.ac.uk

Inhibition by Metabolites

Conversely, high-energy signals and the accumulation of certain products can inhibit the enzymes involved in glycogenolysis and promote glycogen synthesis.

ATP: High levels of adenosine triphosphate (ATP), a sign of a high energy state, allosterically inhibit glycogen phosphorylase. libretexts.orggonzaga.eduresearchgate.net This prevents the unnecessary breakdown of glycogen when the cell has an ample supply of energy.

Glucose-6-phosphate: An accumulation of glucose-6-phosphate, the product of phosphoglucomutase activity, acts as an allosteric inhibitor of glycogen phosphorylase. libretexts.org It also serves as a potent allosteric activator of glycogen synthase, signaling that glucose is plentiful and should be stored as glycogen. jackwestin.comnih.govnih.gov

MgCl2: While not a direct allosteric effector in the classical sense, magnesium ions are crucial for the activity of many enzymes in glucose metabolism, including pyrophosphorylases, where Mg2+ is an essential cofactor. nih.gov

Table 1: Allosteric Regulation of Key Enzymes in Alpha-D-Glucose-1-Phosphate Metabolism

| Enzyme | Activator(s) | Inhibitor(s) |

|---|---|---|

| Glycogen Phosphorylase | AMP libretexts.orggonzaga.eduresearchgate.net | ATP, Glucose-6-phosphate libretexts.orggonzaga.eduresearchgate.net |

| Glycogen Synthase | Glucose-6-phosphate jackwestin.comnih.govnih.gov | |

| ADP-Glucose Pyrophosphorylase | Fructose-1,6-bisphosphate, Phosphoenolpyruvate, Glucose-6-phosphate nih.govfrontiersin.orgresearchgate.net |

Post-Translational Modification: Phosphorylation and Dephosphorylation

A primary mechanism for regulating the activity of enzymes in glycogen metabolism is through covalent modification, specifically the addition and removal of phosphate groups. This allows for a more sustained and hormonally controlled level of regulation compared to the rapid, transient effects of allosteric effectors.

Regulation of Glycogen Phosphorylase Activity through Phosphorylation

Glycogen phosphorylase exists in two interconvertible forms: a less active, dephosphorylated form called phosphorylase b, and a more active, phosphorylated form called phosphorylase a. gonzaga.eduwikipedia.org The conversion of phosphorylase b to phosphorylase a is catalyzed by the enzyme phosphorylase kinase. gonzaga.eduwikipedia.org This phosphorylation event, which occurs on a specific serine residue (Ser14), triggers a conformational change that enhances the enzyme's catalytic activity. wikipedia.org The reverse reaction, the dephosphorylation and inactivation of phosphorylase a back to phosphorylase b, is carried out by protein phosphatase 1 (PP1). researchgate.net

Interplay with Protein Kinase A (PKA) and Phosphoprotein Phosphatase 1 (PP1)

The activities of both glycogen phosphorylase and glycogen synthase are reciprocally regulated by a cascade involving protein kinase A (PKA) and phosphoprotein phosphatase 1 (PP1). wikipedia.org

Protein Kinase A (PKA): Hormonal signals such as glucagon (B607659) and epinephrine (B1671497) lead to an increase in cyclic AMP (cAMP), which in turn activates PKA. gonzaga.eduwikipedia.org PKA then phosphorylates and activates phosphorylase kinase. gonzaga.eduwikipedia.org Activated phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, stimulating glycogenolysis. gonzaga.edu Simultaneously, PKA can phosphorylate glycogen synthase, which leads to its inactivation, thereby inhibiting glycogen synthesis. researchgate.netwikipedia.org

Phosphoprotein Phosphatase 1 (PP1): PP1 plays a crucial role in reversing the effects of PKA. wikipedia.org It dephosphorylates and inactivates glycogen phosphorylase, halting glycogen breakdown. researchgate.net At the same time, PP1 dephosphorylates and activates glycogen synthase, promoting glycogen synthesis. wikipedia.org The activity of PP1 itself is regulated. Insulin, for instance, activates PP1, leading to the dephosphorylation of both glycogen phosphorylase and glycogen synthase, thus promoting glycogen storage. endocrine.org PP1 is often targeted to the glycogen particle by specific glycogen-targeting subunits, which enhances its efficiency and allows for localized regulation. nih.govnih.gov

Table 2: Key Enzymes in the Phosphorylation/Dephosphorylation Cascade

| Enzyme | Function | Activating Signal/Enzyme | Inactivating Signal/Enzyme |

|---|---|---|---|

| Glycogen Phosphorylase | Glycogen breakdown | Phosphorylase Kinase gonzaga.edu | Protein Phosphatase 1 (PP1) researchgate.net |

| Glycogen Synthase | Glycogen synthesis | Protein Phosphatase 1 (PP1) wikipedia.org | Protein Kinase A (PKA), Glycogen Synthase Kinase 3 (GSK3) researchgate.netwikipedia.org |

| Phosphorylase Kinase | Activates Glycogen Phosphorylase | Protein Kinase A (PKA), Calcium ions wikipedia.orgnih.gov | Protein Phosphatase 1 (PP1) |

| Protein Phosphatase 1 (PP1) | Dephosphorylates multiple enzymes | Insulin endocrine.org | PKA (via inhibitor proteins) wikipedia.org |

Role of Calcium Ions in Metabolic Regulation

Calcium ions (Ca2+) act as a critical second messenger, linking various physiological stimuli, such as muscle contraction and nerve impulses, to the regulation of glycogen metabolism. nih.govnih.gov

In muscle cells, the release of calcium from the sarcoplasmic reticulum during contraction allosterically activates phosphorylase kinase. wikipedia.orgwou.edu This activation occurs through the binding of calcium to the calmodulin subunit (the delta subunit) of the phosphorylase kinase enzyme. nih.govnih.gov The activated phosphorylase kinase then phosphorylates and activates glycogen phosphorylase, leading to a rapid breakdown of glycogen to provide the glucose-1-phosphate needed for ATP production to fuel muscle activity. nih.gov

This calcium-dependent activation of glycogenolysis can occur independently of the hormonal signaling that works through PKA, providing a direct link between the immediate energy demands of the cell and the mobilization of its glucose reserves. nih.gov In the liver, calcium ions can also contribute to the activation of glycogenolysis in response to certain hormonal signals. nih.gov The regulation of phosphorylase kinase by calcium is complex and depends on the phosphorylation state of the enzyme itself, with the relative importance of calmodulin and troponin-C (in muscle) as calcium-dependent regulators varying. nih.govnih.gov

Calcium-mediated Activation of Phosphorylase Kinase

Phosphorylase kinase (PhK) is a central enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose. wikipedia.org PhK's primary role is to activate glycogen phosphorylase by phosphorylating it, converting it from the less active 'b' form to the more active 'a' form. wikipedia.org This activation initiates the breakdown of glycogen into glucose-1-phosphate. taylorandfrancis.com The activity of phosphorylase kinase is itself subject to complex regulation, with calcium ions playing a pivotal role. imrpress.com

Phosphorylase kinase is a large, multi-subunit enzyme with the composition (αβγδ)4. nih.gov The γ-subunit possesses the catalytic activity, while the α, β, and δ subunits have regulatory functions. wikipedia.orgnih.gov The δ subunit is identical to the ubiquitous calcium-binding protein calmodulin. wikipedia.orgimrpress.com

An increase in intracellular calcium concentration is a key signal for the activation of phosphorylase kinase. nih.gov In muscle cells, nerve impulses trigger the release of calcium from the sarcoplasmic reticulum to initiate muscle contraction. wsu.edu This same rise in calcium also activates phosphorylase kinase. oregonstate.edu Calcium ions bind to the calmodulin (δ) subunit of PhK, causing a conformational change that leads to the partial activation of the enzyme. wikipedia.orgnih.gov This mechanism ensures that energy in the form of glucose is made available as the muscle begins to contract.

In the liver, hormonal signals, such as epinephrine binding to α-adrenergic receptors, can also lead to an increase in intracellular calcium, which in turn activates phosphorylase kinase. wsu.edu It's noteworthy that low concentrations of Ca2+ (10−7–10−4 M) are sufficient to reversibly activate phosphorylase kinase. nih.gov While phosphorylation of the α and β subunits by protein kinase A (PKA) also activates PhK, this activation is dependent on the presence of calcium ions. imrpress.comnih.gov

Table 1: Key Proteins in Calcium-Mediated Activation of Phosphorylase Kinase

| Protein | Function | Role in Regulation |

| Phosphorylase Kinase (PhK) | Activates glycogen phosphorylase by phosphorylation. wikipedia.org | Integrates signals from calcium and phosphorylation cascades to control glycogenolysis. imrpress.com |

| Glycogen Phosphorylase | Catalyzes the rate-limiting step in glycogenolysis, breaking down glycogen to glucose-1-phosphate. taylorandfrancis.com | Exists in a less active 'b' form and a more active 'a' form, with the conversion regulated by PhK. wikipedia.org |

| Calmodulin (δ subunit of PhK) | Binds calcium ions. imrpress.com | Serves as the calcium sensor of PhK, initiating a conformational change upon Ca2+ binding that activates the enzyme. wikipedia.orgnih.gov |

| Protein Kinase A (PKA) | Phosphorylates the α and β subunits of PhK. imrpress.com | Phosphorylation by PKA enhances the activation of PhK, but this effect is dependent on the presence of calcium. nih.gov |

Implications for Glycogenolysis Regulation

The calcium-mediated activation of phosphorylase kinase has profound implications for the regulation of glycogenolysis, tightly coupling energy supply with demand, particularly in muscle and liver cells. Glycogenolysis is the metabolic process that breaks down glycogen into glucose-1-phosphate and glycogen (n-1). wikipedia.org

In skeletal muscle, the demand for ATP increases dramatically during contraction. The release of calcium from the sarcoplasmic reticulum not only triggers the contractile machinery but also directly stimulates glycogen breakdown by activating phosphorylase kinase. wsu.edu This ensures a rapid supply of glucose-6-phosphate for glycolysis, providing the necessary energy for muscle activity. wikipedia.org The glucose-1-phosphate produced from glycogenolysis is converted to glucose-6-phosphate by phosphoglucomutase. oregonstate.eduwikipedia.org

In the liver, glycogenolysis plays a crucial role in maintaining blood glucose homeostasis. ucl.ac.uk Hormonal signals, such as glucagon and epinephrine, can trigger an increase in intracellular calcium, leading to the activation of phosphorylase kinase and subsequent glycogenolysis. wsu.edunih.gov The resulting glucose-6-phosphate is then converted to glucose by glucose-6-phosphatase and released into the bloodstream to be used by other tissues. wsu.edu

The dual regulation of phosphorylase kinase by both calcium and phosphorylation provides a sophisticated control system. The initial, partial activation by calcium allows for a rapid response to cellular signals like muscle contraction or hormonal stimuli. wikipedia.org The subsequent phosphorylation by PKA, often triggered by hormonal cascades like that of epinephrine, leads to a more sustained and amplified activation of glycogenolysis. imrpress.com This ensures that glycogen breakdown is finely tuned to the physiological needs of the organism.

Transcriptional and Translational Control Mechanisms Affecting Alpha-D-Glucose-1-phosphate Related Enzymes

The regulation of alpha-D-glucose-1-phosphate metabolism extends beyond the immediate allosteric and covalent modification of enzymes to include longer-term control at the level of gene expression. Transcriptional and translational control mechanisms modulate the abundance of key enzymes involved in glycogen metabolism, thereby influencing the cell's capacity to synthesize and degrade glycogen.

In animal cells, the primary control of enzymes like UTP—glucose-1-phosphate uridylyltransferase, which is crucial for glycogen synthesis, is achieved through the regulation of transcription and translation. wikipedia.org This enzyme catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP, a key step in glycogenesis. wikipedia.org

The expression of glucokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate in the liver, is also regulated at the transcriptional level by insulin. physiology.org While not directly acting on alpha-D-glucose-1-phosphate, the resulting glucose-6-phosphate is a precursor for its synthesis via phosphoglucomutase. sapientia.ro

In bacteria, the regulation can be even more direct. For instance, in Escherichia coli, a small RNA called SgrS plays a role in the response to glucose-phosphate stress. nih.gov SgrS can repress the translation of mRNAs that encode for sugar transporters. nih.gov While not directly targeting enzymes of alpha-D-glucose-1-phosphate metabolism, this demonstrates the principle of post-transcriptional regulation in response to the levels of sugar phosphates.

Furthermore, in some microorganisms, the expression of enzymes involved in glycogen metabolism is subject to transcriptional control. For example, in Lactococcus lactis, the transcription of the β-phosphoglucomutase gene is negatively controlled by glucose and lactose. whiterose.ac.uk This enzyme is responsible for the isomerization of β-glucose-1-phosphate to glucose-6-phosphate. whiterose.ac.uk

Table 2: Examples of Transcriptional and Translational Control in Glucose-1-Phosphate Metabolism

| Organism/Cell Type | Enzyme/Regulator | Level of Control | Effect |

| Animal Cells | UTP—glucose-1-phosphate uridylyltransferase | Transcriptional and Translational | Regulation of enzyme abundance for glycogen synthesis. wikipedia.org |

| Liver Cells | Glucokinase | Transcriptional (by insulin) | Increased capacity for glucose phosphorylation, a precursor step for alpha-D-glucose-1-phosphate synthesis. physiology.org |

| Escherichia coli | SgrS (small RNA) | Translational Repression | Represses sugar transporter synthesis in response to glucose-phosphate stress. nih.gov |

| Lactococcus lactis | β-phosphoglucomutase | Transcriptional (negative control by glucose) | Regulates the expression of the enzyme involved in β-glucose-1-phosphate isomerization. whiterose.ac.uk |

Structural Biology and Enzyme Ligand Interactions

Quaternary Structure of Enzymes Interacting with Alpha-D-Glucose-1-phosphate

Enzymes that bind alpha-D-glucose-1-phosphate often exhibit complex oligomeric structures, which are crucial for their regulation and catalytic activity. These assemblies range from dimers to higher-order structures like tetramers and hexamers.

Several key enzymes in glucose metabolism form distinct quaternary structures to perform their functions.

Glycogen (B147801) Phosphorylase (GP) : This enzyme exists as a dimer of two identical 97 kDa subunits. wikipedia.orgmsu.ru Under certain conditions, particularly upon phosphorylation which converts it to the active 'a' form, these functional dimers can associate to form a tetramer. msu.runih.gov However, the dimer is the primary biologically active form, while the tetramer is considered inactive. msu.ru

ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) : In bacteria, this regulatory enzyme typically has a homotetrameric structure (α4). nih.gov This is in contrast to the plant enzyme, which has a heterotetrameric structure (α2β2). nih.gov The cyanobacterial enzyme is also a homotetramer, sharing structural similarities with other bacterial enzymes. nih.gov

Glucose-1-phosphate Cytidylyltransferase : The enzyme from Salmonella typhi is a fully integrated hexamer with 32-point group symmetry. wisc.edunih.gov This arrangement is built from subunits that each have a "bird-like" appearance, with "wings" mediating the subunit interactions. wisc.edunih.gov

Phosphoglucomutase (PGM) : While many PGM enzymes are monomeric, some exhibit more complex structures. nih.gov For instance, the PGM from Thermococcus kodakarensis (PGMTk) assembles into a tetramer with D2 symmetry, formed by the arrangement of two dimers. mdpi.com

Glucose-1-phosphate Thymidylyltransferase (RmlA) : This enzyme from Pseudomonas aeruginosa arranges into a tetramer, with one active site and one allosteric site per monomer. acs.org

Glucose-6-Phosphate Dehydrogenase (G6PDH) : The recombinant human G6PDH is active as both dimers and tetramers in solution, with studies suggesting the tetramer is the most active form. nih.gov

| Enzyme | Organism/Type | Quaternary Structure | Reference |

|---|---|---|---|

| Glycogen Phosphorylase | Muscle | Dimer (active), Tetramer (inactive) | msu.runih.gov |

| ADP-Glucose Pyrophosphorylase | Bacterial | Homotetramer (α4) | nih.gov |

| Glucose-1-phosphate Cytidylyltransferase | Salmonella typhi | Hexamer | wisc.edunih.gov |

| Phosphoglucomutase (PGMTk) | Thermococcus kodakarensis | Tetramer | mdpi.com |

| Glucose-1-phosphate Thymidylyltransferase (RmlA) | Pseudomonas aeruginosa | Tetramer | acs.org |

The stability and function of these oligomeric enzymes are maintained by specific interactions at the interfaces between subunits.

Glycogen Phosphorylase : The dimer interface involves two main contact regions on opposite sides of the enzyme. acs.org One contact is between the cap region (residues 35–46) of one subunit and the α1-α2 loop and α2′ helix (residues 47–78) of the other. acs.org The second major contact involves the antiparallel association of two "tower helices" (α7, residues 262-278). wikipedia.orgacs.org The allosteric site is also located near the subunit interface. wikipedia.org The tetramer is formed through the association of two functional dimers, creating an interface with a preponderance of polar and charged residues and a high number of hydrogen bonds. nih.govnih.gov

Glucose-1-phosphate Cytidylyltransferase : In this hexameric enzyme, subunit interactions are mediated by two β-hairpin motifs that form "wings." wisc.edunih.gov These wings facilitate the interactions along both the 3-fold and 2-fold rotational axes, creating a stable hexameric structure. wisc.edunih.gov The active sites are located at the interface between subunits related by the 2-fold axes. wisc.edunih.gov

Glucose-1-phosphate Thymidylyltransferase (RmlA) : The tetrameric structure of RmlA features distinct interfaces. The active sites are located near the dimer-dimer interface but are composed of residues from a single monomer. In contrast, the allosteric sites are found at the monomer-monomer interfaces and are formed by residues contributed by both interacting monomers. acs.org

Active Site and Allosteric Site Topologies

The function of these enzymes is dictated by the specific three-dimensional architecture of their active and allosteric sites.

Glycogen Phosphorylase : The catalytic site is located in a deep crevice at the center of the monomer, between the N-terminal and C-terminal domains, approximately 15 Å from the protein surface. wikipedia.orgmsu.ru This buried nature makes its accessibility subject to allosteric regulation. wikipedia.org The enzyme also possesses an allosteric site, distinct from the active site, located near the subunit interface, where activators like AMP and inhibitors like ATP and glucose-6-phosphate bind. msu.ru A third significant site is the glycogen storage site (residues 397-437), located about 30 Å from the catalytic site, which allows the enzyme to bind to glycogen granules. wikipedia.orgproteopedia.org

Phosphoglucomutase (PGM) : Human α-PGM is a monomeric enzyme with a large central cleft where the active site resides. nih.gov The active site is characterized by a high concentration of charged polar residues that accommodate the negatively charged phosphosugar substrate. nih.gov It contains specific loops for binding the sugar, the phosphate (B84403) group, and a required magnesium ion. nih.gov In phosphoglucomutase 5 (PGM5), which is enzymatically inactive, the substrate-binding site is conserved compared to active PGM1, but differences in active-site loops are thought to prevent the necessary conformational changes for catalysis. nih.gov

Glucose-1-phosphate Cytidylyltransferase : The six active sites of the hexamer are situated at the interfaces between subunits. wisc.edunih.gov The binding pocket anchors the CDP-glucose product through hydrogen bonds with both backbone atoms and specific amino acid side chains from two adjacent subunits. wisc.edunih.gov

Escherichia coli Agp Phosphatase : This enzyme has a catalytic center located in a deep cleft between its two domains. nih.gov The phosphomonoester group of alpha-D-glucose-1-phosphate is held in place by a cluster of positively charged residues. nih.gov

Specific amino acid residues are critical for binding alpha-D-glucose-1-phosphate and executing the catalytic reaction.

| Enzyme | Residue(s) | Role in Interaction with α-D-Glucose-1-Phosphate/Related Ligands | Reference |

|---|---|---|---|

| Human α-Phosphoglucomutase | Arg23, Lys130, Arg293, Lys389, Arg427, Arg503, Arg515 | Positively charged residues that neutralize and guide the phosphate groups of the substrate. | nih.gov |

| Ser117, His118 | Ser117 is the catalytic phosphoserine; His118 acts as a general acid/base catalyst. | ||

| S. typhi Glucose-1-phosphate Cytidylyltransferase | Arg111, Asn188 | From one subunit, involved in hydrogen bonding with the ligand. | wisc.edunih.gov |

| Glu178, Lys179 | From the adjacent subunit, involved in hydrogen bonding. Glu178 bridges O-2 and O-3 of the glucose moiety. | ||

| E. coli Agp Phosphatase | Arg17, Arg21, Arg94, His289 | Form a positively charged cluster that binds the phosphate group of α-D-glucose-1-phosphate. | nih.gov |

| Glycogen Phosphorylase | Arg569, Tyr573, Lys574 | Interact with the phosphate group of glucose-1-phosphate at the catalytic site. | nih.gov |

| Tyr75, Phe196 | Involved in binding the inhibitor UDP-glucose at the allosteric site. | ||

| Herring Phosphoglucomutase 5 (PGM5) | Arg27, Glu380, Ser382, Lys393 | Conserved residues in the substrate binding site. Arg27 is a proposed general acid and Lys393 a general base. | diva-portal.org |

Cofactor Binding and Functional Roles

Cofactors are essential for the catalytic activity of many enzymes that metabolize alpha-D-glucose-1-phosphate.

Pyridoxal (B1214274) 5'-phosphate (PLP) in Glycogen Phosphorylase : Glycogen phosphorylase is a notable example of an enzyme that uses PLP for a function other than amino acid metabolism. proteopedia.org The PLP cofactor is covalently bound to Lys680 via a Schiff base. msu.ruebi.ac.uk The 5'-phosphate group of PLP is the crucial component, participating directly in catalysis by acting as a general acid-base catalyst to facilitate the phosphorolytic cleavage of the glycosidic bond. proteopedia.orgebi.ac.uk

Magnesium Ions (Mg²⁺) in Phosphoglucomutase : Mg²⁺ is a critical cofactor for phosphoglucomutase activity. nih.govnumberanalytics.com The divalent cation is typically coordinated by residues in a conserved metal-binding loop and helps to stabilize the transition state of the phosphoryl transfer reaction. nih.govasm.org The metal ion is essential for the enzyme's catalytic mechanism. nih.govnumberanalytics.com Human α-PGM requires a magnesium ion, which is positioned in the active site to contribute to the reaction. nih.gov

Metal Ions in Other Enzymes : Other enzymes interacting with alpha-D-glucose-1-phosphate also rely on metal cofactors. The phosphatase YihX from E. coli can utilize Mg²⁺, Mn²⁺, Co²⁺, or Zn²⁺. uniprot.org In Streptococcus pneumoniae, the activity of phosphoglucomutase is influenced by the cellular ratio of Manganese (Mn²⁺) to Zinc (Zn²⁺), with Mn²⁺ serving as an activating cofactor. asm.org

Pyridoxal Phosphate (PLP) Interactions in Glycogen Phosphorylase

Glycogen phosphorylase (EC 2.4.1.1) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. scispace.com While not a typical pyridoxal phosphate (PLP)-dependent enzyme that acts on amino acids, glycogen phosphorylase absolutely requires PLP as a cofactor for its catalytic activity. researchgate.net The role of PLP in this context is not to facilitate amino acid transformations but to participate directly in the catalytic mechanism of phosphorolysis. nih.gov

The PLP cofactor is deeply embedded within a hydrophobic pocket of the glycogen phosphorylase monomer. scispace.compnas.org It is covalently attached to the enzyme via a Schiff base linkage with the ε-amino group of a specific lysine (B10760008) residue, Lys680. scispace.comebi.ac.uk Despite this covalent bond, its reduction does not lead to complete inactivation, suggesting the aldehyde group of PLP is not directly involved in the catalytic chemistry in the same way it is in other PLP-enzymes. scispace.compnas.org

The 5'-phosphate group of PLP is the most crucial part of the cofactor for catalysis. pnas.org It is positioned in the active site to interact with the substrate, inorganic phosphate (Pi). scispace.com Structural studies have revealed that the phosphate of PLP is in close proximity to the phosphate of the bound glucose-1-phosphate substrate, at a distance of about 7.2 Å. nih.gov This arrangement is key to its proposed catalytic function. One widely accepted mechanism suggests that the 5'-phosphate of PLP acts as a general acid-base catalyst. nih.gov In the direction of glycogen breakdown, the substrate phosphate protonates the glycosidic oxygen of glycogen. The phosphate of PLP then acts as a proton shuttle, facilitating the attack of the substrate phosphate on the glucosyl-enzyme intermediate to form α-glucose-1-phosphate. nih.gov

Beyond its catalytic role, PLP is also vital for maintaining the structural integrity and stability of glycogen phosphorylase. acs.org The removal of PLP to form the apoenzyme leads to a less stable protein with a greater tendency to dissociate from its active dimeric form into inactive monomers. pnas.org The multiple non-covalent interactions between PLP and various amino acid residues within the active site help to lock the enzyme in a catalytically competent conformation. scispace.comnih.gov

| Interacting Moiety | Residue/Group in Glycogen Phosphorylase | Nature of Interaction | Reference |

| Aldehyde Group | Lys680 | Covalent Schiff base | scispace.com, ebi.ac.uk |

| 5'-Phosphate Group | Substrate (Inorganic Phosphate) | Proton transfer, electrostatic interaction | nih.gov, scispace.com |

| Pyridoxal Ring | Hydrophobic pocket residues | Non-covalent, hydrophobic interactions | scispace.com, pnas.org |

| 5'-Phosphate Group | Amino acid side chains | Anchoring, electrostatic interactions | nih.gov |

Advanced Research Methodologies and Analytical Approaches

Chromatographic Techniques for Alpha-D-Glucose-1-phosphate Analysis

Chromatographic methods are fundamental for the separation and quantification of alpha-D-glucose-1-phosphate from complex biological matrices and for distinguishing it from its isomers.

Ion chromatography (IC) coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS-MS) has emerged as a powerful tool for the analysis of sugar phosphates like alpha-D-glucose-1-phosphate. nih.gov This technique offers high selectivity and sensitivity, which is crucial for distinguishing between structurally similar sugar phosphate (B84403) isomers. researchgate.netnih.gov The use of an anion suppressor in the IC system is a key feature, as it reduces the high concentration of eluent ions before the sample enters the mass spectrometer, thereby minimizing ion suppression and enhancing detection. nih.govpsu.edu

A typical IC-ESI-MS-MS method for sugar phosphate analysis involves their separation on an anion exchange column followed by detection with the mass spectrometer. nih.govpsu.edu This approach has been successfully applied to determine and quantify a range of sugar phosphates, including glucose-1-phosphate, in various biological samples. nih.govresearchgate.net The method demonstrates excellent linearity and low detection limits, often in the sub-picomole to low micromolar range. nih.govpsu.edu Capillary ion chromatography coupled with high-resolution mass spectrometry has also shown outstanding separation for anionic polar metabolites, including sugar phosphates, with superior analytical sensitivities compared to other methods like reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC). thermofisher.com

Table 1: Performance of IC-ESI-MS-MS for Sugar Phosphate Analysis nih.gov

| Parameter | Value |

| Linearity (Concentration Range) | > 0.9993 (0-10 µM) |

| Minimum Detection Limit | 0.01 - 2.50 µM (for a 25 µL injection) |

| Recovery Rates | 93% - 110% |

| Analytes Determined | 17 phosphorous compounds, including glucose 1-phosphate |

This interactive table summarizes the key performance metrics of a developed IC-ESI-MS-MS method for the analysis of various phosphorous compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of sugar phosphate isomers, a challenging task due to their structural similarity. nih.govsielc.com Various HPLC modes have been developed to effectively separate isomers like alpha-D-glucose-1-phosphate and glucose-6-phosphate.

Reversed-phase mixed-mode anion-exchange chromatography has proven effective for the isocratic separation of glucose-1-phosphate and glucose-6-phosphate. sielc.comsielc.com This method utilizes a stationary phase with both hydrophobic and anion-exchange properties, allowing for distinct retention of the isomers. sielc.com Another approach is reversed-phase ion pair HPLC, which has successfully separated mono- and diphosphate (B83284) esters of glucose and fructose (B13574). oup.com This technique offers the advantage of separating similar isomers like glucose-6-phosphate and fructose-6-phosphate. oup.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable tool, particularly when coupled with mass spectrometry, for the analysis of polar compounds like sugar phosphates. nih.govresearchgate.net However, achieving baseline separation of all sugar phosphate isomers can still be challenging with standard HILIC methods. researchgate.net To address this, specialized columns and methodologies have been developed. For instance, an efficient LC-MS method using an Imtakt Intrada Organic Acid column has been shown to resolve phosphorylated hexose (B10828440), pentose, and triose isomers. oup.com

Table 2: HPLC Methods for Glucose Phosphate Isomer Separation

| HPLC Method | Column Type | Key Features | Reference |

| Reversed-Phase Mixed-Mode Anion-Exchange | Newcrom B | Isocratic separation of glucose-1-phosphate and glucose-6-phosphate. | sielc.comsielc.com |

| Reversed-Phase Ion Pair HPLC | Not specified | Separation of glucose-6-phosphate and fructose-6-phosphate. | oup.com |

| Mixed-Mode HILIC/Weak Anion Exchange | Reversed-phase/weak anion-exchanger | Separation of a complex mixture of six hexose phosphate isomers. | nih.gov |

| LC-MS with Organic Acid Column | Imtakt Intrada Organic Acid | Enhanced selectivity for 27 central metabolites, including phosphorylated sugar isomers. | oup.com |

This interactive table compares different HPLC methods used for the separation of glucose phosphate isomers.

Spectroscopic Methods in Structural and Mechanistic Studies

Spectroscopic techniques provide invaluable insights into the three-dimensional structure of alpha-D-glucose-1-phosphate and its interactions with enzymes, as well as the mechanisms of phosphoryl transfer reactions.

X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional structures of enzymes in complex with their ligands, including alpha-D-glucose-1-phosphate. rcsb.orgasm.orgproteopedia.org These studies reveal the precise binding modes and the key amino acid residues involved in substrate recognition and catalysis.

For example, the crystal structure of α-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi complexed with its product, CDP-glucose, showed that the active site is shared between two subunits. rcsb.org Subsequent structural analysis of the enzyme with bound MgCTP revealed that the nucleotide binding pocket is contained within a single subunit. nih.gov Similarly, the crystal structure of glucose-1-phosphate uridylyltransferase from Sphingomonas elodea bound to glucose-1-phosphate has been determined, providing insights into its novel quaternary structure. asm.org

The binding of alpha-D-glucose-1-phosphate to T-state glycogen (B147801) phosphorylase b has also been investigated, showing that the glucosyl portion binds in a similar orientation to glucose, while the phosphate group adopts different conformations. proteopedia.org More recently, the crystal structures of laminaribiose (B1201645) phosphorylase from Paenibacillus sp. YM1 in complex with glucose-1-phosphate have shed light on the recognition of donor substrates. researchgate.netrcsb.org

Table 3: Examples of X-ray Crystal Structures of Enzyme-α-Glc-1-P Complexes

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings | Reference |

| α-D-Glucose-1-phosphate cytidylyltransferase | Salmonella typhi | 1TZF | 2.10 | Active site located between subunits. | rcsb.org |

| Glucose-1-phosphate thymidylyltransferase | Escherichia coli | 1H5R | 1.90 | Supports a sequential ordered Bi-Bi catalytic mechanism. | rcsb.org |

| Laminaribiose phosphorylase | Paenibacillus sp. YM1 | 6GH2 | 2.50 | Revealed importance of hydrogen bonding for substrate recognition. | rcsb.org |

| Glycogen phosphorylase b | Oryctolagus cuniculus (Rabbit) | 3GPB | 2.3 | Glucosyl portion binds similarly to glucose, phosphate conformation varies. | proteopedia.org |

This interactive table provides a summary of key X-ray crystallography studies on enzymes complexed with alpha-D-glucose-1-phosphate or related ligands.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to analyze the products of enzymatic reactions, including phosphoryl transfer from alpha-D-glucose-1-phosphate. nih.govresearchgate.net A key application is the use of stable isotopes, such as ¹⁸O-labeled water, to elucidate reaction mechanisms.

In a study of Escherichia coli sugar-phosphate phosphatases, GC-MS was used to analyze the incorporation of ¹⁸O from H₂¹⁸O into the phosphate released from alpha-D-glucose-1-phosphate. nih.gov The complete incorporation of the ¹⁸O label into the phosphate product confirmed that the enzymatic phosphoryl transfer proceeds via cleavage of the O-1–P bond, not the C-1–O bond. nih.gov This technique allows for the differentiation between a phosphoryl transfer mechanism and a glycosyl transfer mechanism.

GC-MS has also been developed for the simultaneous and highly sensitive quantification of glucose and glucose phosphate esters derived from storage carbohydrates like glycogen. nih.govbiorxiv.org This method can detect femtomole levels of these compounds with high accuracy and reproducibility. nih.govbiorxiv.org

Enzymatic assays are crucial for determining the kinetic parameters and activity of enzymes that utilize alpha-D-glucose-1-phosphate as a substrate. nih.gov These assays often involve coupled enzyme systems where the product of the primary reaction is converted into a detectable substance, typically through a change in absorbance. nih.govoup.com

For instance, the activity of phosphatases acting on alpha-D-glucose-1-phosphate can be measured by quantifying the release of inorganic phosphate over time. nih.gov The released phosphate can be determined colorimetrically. nih.gov Alternatively, alpha-D-glucose-1-phosphate and its isomer, glucose-6-phosphate, can be measured in a coupled enzymatic system involving phosphoglucomutase and glucose-6-phosphate dehydrogenase, where the production of NADPH is monitored spectrophotometrically at 340 nm. nih.govsigmaaldrich.com

The kinetic properties of enzymes like glucose-1-phosphate thymidylyltransferase can be evaluated using a continuous coupled enzyme assay that monitors the release of pyrophosphate. researchgate.netrsc.org Such assays are essential for understanding substrate specificity and for screening potential inhibitors. researchgate.netrsc.org The optimization of these assays, including substrate concentrations, is critical for obtaining reliable and reproducible results. mdpi.com

Genetic and Mutagenesis Approaches in Enzyme Characterization

Genetic and mutagenesis techniques are powerful tools for elucidating the structure-function relationships of enzymes involved in the metabolism of alpha-glucose-1-phosphate. By systematically altering the amino acid sequence of an enzyme, researchers can identify critical residues involved in substrate binding, catalysis, and regulation. Site-directed mutagenesis, in particular, allows for the targeted substitution of specific amino acids to probe their roles, while gene deletion or knockout studies can confirm the physiological function of an enzyme. nih.govnih.gov These approaches, combined with kinetic analysis of the resulting mutant enzymes, provide detailed insights into the molecular mechanisms governing the activity of key enzymes like phosphoglucomutase, ADP-glucose pyrophosphorylase, and glycogen phosphorylase.

Investigating Phosphoglucomutase (PGM) Activity

Phosphoglucomutase (PGM) catalyzes the reversible conversion of α-glucose-1-phosphate to glucose-6-phosphate, a pivotal step in carbohydrate metabolism. plos.orgnih.gov Mutagenesis studies have been instrumental in defining the roles of specific amino acid residues in its catalytic cycle.

In a study on phosphoglucomutase 1 (PGM1) from Synechocystis sp. PCC 6803, researchers investigated the role of Serine 47, a residue that is conserved within its specific subfamily. biorxiv.org To understand its function, Serine 47 was replaced with a smaller, hydrophobic residue (Alanine, S47A) and a larger, negatively charged residue (Aspartate, S47D), which mimics the phosphorylated state. Kinetic analysis of the wild-type (WT) and mutant enzymes revealed that the S47A mutation decreased the maximal velocity (Vmax) by nearly half without significantly affecting the substrate affinity (Km). This suggests that Serine 47 plays a modulatory role in catalysis rather than being essential for substrate binding. biorxiv.org The S47D mutant, however, exhibited almost no activity, indicating that phosphorylation at this site acts as a switch to inactivate the enzyme. biorxiv.org

| Enzyme Variant | Vmax (U/mg) | Km (mM) | Relative Activity (%) |

|---|---|---|---|

| WT PGM1 | 100 ± 5 | 0.15 ± 0.02 | 100 |

| PGM1 S47A | 55 ± 3 | 0.14 ± 0.03 | ~55 |

| PGM1 S47D | 0.86 ± 0.1 | N/D | ~0.86 |